2,6-Diaminotoluene-d3

Description

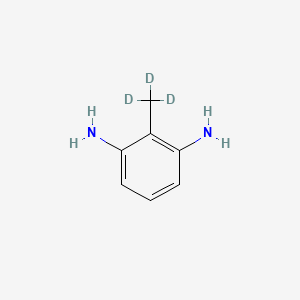

Structure

3D Structure

Properties

IUPAC Name |

2-(trideuteriomethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYCRLGLCUXUPO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746008 | |

| Record name | 2-(~2~H_3_)Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-58-9 | |

| Record name | 2-(~2~H_3_)Methylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIAMINOTOLUENE-ALPHA,ALPHA,ALPHA-D3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Diaminotoluene D3

Direct Deuterium (B1214612) Exchange Reactions on Aromatic Amines

Direct hydrogen-deuterium (H-D) exchange represents a straightforward approach to introduce deuterium into an aromatic system. wikipedia.org This process can be facilitated by catalysts or by acidic or basic conditions, promoting the substitution of hydrogen atoms with deuterium from a deuterium source.

Catalytic Hydrogen-Deuterium Exchange Protocols for Aromatic Systems

The selective deuteration of aromatic compounds, including anilines, can be achieved using various transition-metal catalysts. researchgate.net These catalysts activate C-H bonds, enabling their cleavage and subsequent replacement with a C-D bond. A range of metals such as iridium, palladium, platinum, ruthenium, and rhodium have been effectively used for the deuterium labeling of anilines. researchgate.net

A notable and practical method involves a molybdenum-mediated reductive deuteration of nitroarenes which also catalyzes H-D exchange. rsc.org In this system, Mo(CO)₆ not only reduces the nitro groups but the resulting oxidized molybdenum species also catalyzes the H-D exchange at the ortho and para positions of the newly formed aniline (B41778). rsc.orgrsc.org Deuterium oxide (D₂O) serves as an inexpensive and readily available deuterium source for this transformation. rsc.org The reaction demonstrates high regioselectivity, with deuterium incorporation occurring specifically at the positions activated by the amino groups. rsc.orgrsc.org Functional groups like ethers, thioethers, and halides are generally compatible with these reaction conditions. rsc.org

Iron-based catalysts have also been explored for the deuteration of amines, offering a more cost-effective alternative to precious metals. researchgate.net These systems have shown high efficiency in producing deuterated amines, which are valuable building blocks in pharmaceutical research. researchgate.net

Acid- and Base-Catalyzed Isotopic Exchange in Aminotoluene Derivatives

Acid-catalyzed H-D exchange is a powerful and common method for incorporating deuterium into aromatic rings. nih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where a deuterated acid acts as both the catalyst and the deuterium source. nih.gov For anilines, deuteration occurs preferentially at the electron-rich ortho and para positions relative to the amino group. acs.org

A simple and effective method for the regioselective deuteration of anilines involves the use of deuterated hydrochloric acid (DCl) in D₂O, often accelerated by microwave irradiation. acs.org This technique allows for the efficient deuteration of a variety of electron-rich and electron-deficient anilines. acs.org Another highly effective reagent for this transformation is deuterated trifluoroacetic acid (CF₃COOD), which can achieve rapid H-D exchange in aromatic amines and amides without the need for metal catalysts. nih.gov The basicity of the aniline can influence the rate of exchange, with more basic anilines sometimes reacting less efficiently. nih.gov

Base-catalyzed H-D exchange is also a viable method, particularly for hydrogens that are acidic enough to be removed by a base, such as those adjacent to a carbonyl group. mdpi.com For aromatic systems like diaminotoluene, acid-catalyzed methods are generally more common for direct ring deuteration. mdpi.com

Table 1: Comparison of Direct H-D Exchange Methodologies for Anilines

| Method | Catalyst/Reagent | Deuterium Source | Key Features | Reference |

|---|---|---|---|---|

| Catalytic | Molybdenum Carbonyl (Mo(CO)₆) | D₂O | High regioselectivity for ortho/para positions; compatible with various functional groups. | rsc.orgrsc.org |

| Catalytic | Iron-based catalysts | Not specified | Cost-effective alternative to precious metals. | researchgate.net |

| Acid-Catalyzed | Hydrochloric Acid (DCl) | D₂O | Simple, cost-effective; can be enhanced by microwave irradiation. | acs.org |

| Acid-Catalyzed | Trifluoroacetic Acid (CF₃COOD) | CF₃COOD | Rapid, efficient, and metal-free; applicable to various aromatic amines and amides. | nih.gov |

Precursor-Based Deuteration Routes

An alternative to direct exchange on the final molecule is the introduction of deuterium at an earlier stage of the synthesis, using a deuterated precursor. This approach can offer better control over the position and level of deuteration.

Reductive Deuteration of Nitro Aromatic Precursors

The synthesis of 2,6-Diaminotoluene-d3 can be effectively achieved by the reduction of a deuterated precursor, specifically deuterated 2,6-dinitrotoluene (B127279). However, a more common and efficient strategy involves the simultaneous reduction of the nitro groups and deuteration of the aromatic ring starting from 2,6-dinitrotoluene.

A highly relevant method is the molybdenum-mediated reductive deuteration of nitroarenes. rsc.orgrsc.org In this one-pot reaction, 2,6-dinitrotoluene can be treated with molybdenum hexacarbonyl (Mo(CO)₆) in the presence of D₂O. The Mo(CO)₆ acts as the reductant for the nitro groups and as a catalyst for the H-D exchange on the aromatic ring. rsc.orgrsc.org This process yields deuterated anilines with high efficiency and selectivity for the ortho and para positions. rsc.org For 2,6-diaminotoluene (B122827), the deuterium would be incorporated into the aromatic ring at the positions activated by the amino groups.

Alternatively, the standard industrial synthesis of 2,4-diaminotoluene (B122806) involves the catalytic hydrogenation of 2,4-dinitrotoluene (B133949) using a nickel catalyst. wikipedia.org A similar process could theoretically be adapted for this compound by performing the hydrogenation of 2,6-dinitrotoluene using deuterium gas (D₂) instead of hydrogen gas (H₂). This would result in the reduction of the nitro groups to amino groups while potentially introducing deuterium, although controlling ring deuteration versus only nitro group reduction would be critical. The selective reduction of trinitrotoluene (TNT) to various aminodinitrotoluenes and diaminonitrotoluenes using deuterated materials has also been studied, indicating the feasibility of such reductive pathways. researchgate.netnih.gov

Table 2: Reductive Deuteration of 2,6-Dinitrotoluene Precursor

| Reagent System | Deuterium Source | Product | Key Features | Reference |

|---|---|---|---|---|

| Mo(CO)₆ | D₂O | Ring-deuterated 2,6-diaminotoluene | Simultaneous reduction and H-D exchange; high regioselectivity. | rsc.orgrsc.org |

| Catalytic Hydrogenation | D₂ (gas) | 2,6-Diaminotoluene (potential for deuteration) | Adaptation of standard industrial synthesis; requires specific catalyst and conditions for ring deuteration. | wikipedia.org |

Reductive Deamination of Anilines Utilizing Deuterated Reagents

Reductive deamination, the process of removing an amino group, is not a conventional strategy for the synthesis of a diaminotoluene derivative. This process would involve the removal of a desired functional group. Synthetic routes for this compound focus on the introduction of amino groups and deuterium atoms, not their removal. Therefore, this pathway is not commonly reported or synthetically logical for the preparation of the target compound.

Advanced Synthetic Techniques for Deuterated Aromatic Compounds

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of deuterated compounds like this compound. One such technique is the use of microwave irradiation to accelerate reactions. As mentioned, microwave assistance has been successfully used in the acid-catalyzed H-D exchange of anilines, significantly reducing reaction times. acs.org

Another advanced approach involves the development of novel catalytic systems with enhanced activity and selectivity. For instance, manganese-catalyzed reactions have been developed for the synthesis of deuterated N-methyl and N-ethyl anilines from nitroarenes using deuterated alcohols. acs.org While this specific reaction creates N-alkylated products, the underlying principle of using earth-abundant metal catalysts for deuteration reactions represents an important direction in the field.

Furthermore, the synthesis of deuterated compounds often relies on the availability of deuterated starting materials. While the focus here is on deuterating the toluene (B28343) derivative, advanced syntheses could potentially start from a pre-deuterated building block, such as a deuterated form of a simpler precursor, to build the final molecule. The choice of strategy often depends on the desired labeling pattern, cost, and available starting materials.

Flow Synthesis Approaches for Efficient Deuterium Incorporation

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scale-up. x-chemrx.comgoflow.at These features are particularly beneficial for catalytic gas-liquid reactions like hydrogenations and hydrogen-deuterium exchange (HDE). goflow.atnih.gov

A hypothetical, yet highly feasible, flow synthesis of this compound could involve a two-stage process starting from 2,6-dinitrotoluene.

Stage 1: Catalytic Deuteration of the Methyl Group. The first step would be a selective HDE reaction on the methyl group of 2,6-dinitrotoluene. This can be achieved in a flow reactor using a packed-bed column containing a heterogeneous catalyst. goflow.at Heavy water (D₂O) is an economical and safe deuterium source. acs.org Catalysts like Platinum or Palladium on a carbon support (Pt/C or Pd/C) are effective for HDE reactions. jst.go.jp The substrate, dissolved in a suitable solvent, and D₂O would be pumped through the heated catalyst bed, where the exchange occurs.

Stage 2: Continuous Reduction of Nitro Groups. The deuterated dinitro-intermediate would then be passed directly into a second flow reactor for the hydrogenation of the two nitro groups. This step can utilize an in-line hydrogen generator or a stream of hydrogen gas mixed with the substrate solution before passing through a packed-bed of a hydrogenation catalyst, such as Raney Nickel or Palladium. wikipedia.orgx-chemrx.com The use of flow reactors makes the handling of hydrogen gas significantly safer than in batch reactors. nih.gov This continuous process would yield the final this compound product.

The efficiency of flow systems allows for rapid optimization of reaction conditions such as temperature, pressure, and flow rate to maximize both the yield and the degree of deuterium incorporation. osti.gov

Table 1: Representative Parameters for Flow-Based Deuteration & Hydrogenation

| Parameter | H-D Exchange Stage (Hypothetical) | Hydrogenation Stage (Hypothetical) |

|---|---|---|

| Starting Material | 2,6-Dinitrotoluene | 2,6-Dinitrotoluene-d3 |

| Deuterium/Hydrogen Source | Heavy Water (D₂O) | H₂ gas (generated in-situ or from cylinder) |

| Catalyst | Pt/C or Fe-P-C Single-Atom Catalyst | Raney Nickel or Pd/C |

| Solvent | Dioxane, Tetrahydrofuran (THF) | Ethanol, Ethyl Acetate |

| Temperature | 80 - 150 °C | 25 - 100 °C |

| Pressure | 10 - 60 bar | 1 - 80 bar (Full H₂ mode) |

| Flow Rate | 0.1 - 1.0 mL/min | 0.5 - 2.0 mL/min |

Solid-Phase Methodologies for Selective Deuteration

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymer support, allowing for reactions to be carried out with simplified purification, as excess reagents and byproducts are simply washed away by filtration. sopachem.com While extensively used for peptides and oligonucleotides, its principles can be applied to the synthesis of small molecules. nih.gov

A speculative solid-phase synthesis of this compound could be designed to control selectivity and simplify purification.

Synthetic Strategy:

Anchoring: A suitable precursor, such as 2-amino-6-nitrobenzoic acid, could be anchored to a resin (e.g., a polystyrene-based Wang or Rink amide resin) via its carboxylic acid group.

Modification and Deuteration: The synthesis would proceed with the molecule attached to the solid support. This could involve the conversion of the free amino group into a different functional group if necessary, followed by a reaction sequence to introduce the trideuteriomethyl group. For instance, a Sandmeyer-type reaction could convert the amino group to an iodide, which could then participate in a palladium-catalyzed cross-coupling reaction with a deuterated methylating agent. Alternatively, a benzylic C-H activation/deuteration protocol could be adapted for the solid phase.

Final Step and Cleavage: The remaining nitro group would be reduced to an amine using a standard reducing agent like tin(II) chloride.

Cleavage: The final this compound molecule would be cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), which would simultaneously protonate the amino groups. A final basic workup would yield the neutral product.

The primary advantage of this approach is the isolation of intermediates at each step by simple filtration and washing, which avoids complex chromatographic purifications. cam.ac.uk

Table 2: Key Components for a Hypothetical Solid-Phase Synthesis

| Component | Description/Example |

|---|---|

| Solid Support (Resin) | Polystyrene cross-linked with divinylbenzene (B73037) (e.g., Wang resin, Rink Amide resin). |

| Linker | The functional group on the resin that allows covalent attachment of the starting material (e.g., p-alkoxybenzyl alcohol on Wang resin). |

| Starting Material | A bifunctional toluene derivative suitable for attachment, e.g., 2-amino-6-nitrobenzoic acid. |

| Protecting Groups | Potentially used to mask reactive functional groups during synthesis (e.g., Boc or Fmoc for amines). |

| Reagents | Deuterated building blocks, coupling agents (e.g., DCC, HOBt), catalysts, reducing agents (e.g., SnCl₂). |

| Cleavage Agent | Strong acid such as Trifluoroacetic Acid (TFA) to release the final product from the resin. |

Analytical Characterization of 2,6 Diaminotoluene D3

Spectroscopic Techniques for Deuterium (B1214612) Localization and Quantification

Spectroscopic methods are fundamental in verifying the structural integrity and isotopic purity of 2,6-Diaminotoluene-d3. These techniques confirm the precise location of the deuterium atoms and quantify the extent of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Site-Specific Deuteration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the case of this compound, ¹H NMR and ¹³C NMR are employed to confirm the successful incorporation of deuterium at the methyl group.

In the ¹H NMR spectrum of the non-deuterated 2,6-Diaminotoluene (B122827), characteristic signals would be observed for the aromatic protons, the amino protons, and the methyl protons. chemicalbook.com For this compound, the signal corresponding to the methyl protons would be significantly diminished or absent, directly indicating the site of deuteration. The integration of the remaining proton signals against a known internal standard allows for the calculation of the isotopic purity.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | Aromatic Protons: ~6.0-7.0 | The complex splitting patterns would arise from spin-spin coupling between adjacent aromatic protons. |

| Amino Protons (NH₂): Broad singlet | The chemical shift can vary with solvent and concentration. | |

| Methyl Protons (CD₃): Residual signal | A very small residual signal might be present depending on the isotopic purity. | |

| ¹³C | Aromatic Carbons: ~100-150 | Six distinct signals are expected for the aromatic carbons. |

| Methyl Carbon (CD₃): ~15-25 | The signal for the deuterated methyl carbon would show a characteristic triplet in the ¹³C NMR spectrum due to C-D coupling. |

Note: The predicted chemical shifts are based on typical values for similar aromatic amines and may vary based on experimental conditions.

Mass Spectrometry (MS) for Determination of Isotopic Enrichment and Fragmentation Patterns

Mass spectrometry is a primary technique for confirming the molecular weight and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound.

The isotopic enrichment can be determined by comparing the intensity of the molecular ion peak of the deuterated compound (m/z 125) with the intensity of the peak corresponding to the non-deuterated compound (m/z 122). lgcstandards.comnih.gov High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. lgcstandards.com

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns. The fragmentation of this compound under collision-induced dissociation (CID) would differ from its non-deuterated counterpart, particularly for fragments involving the methyl group. A study on aromatic amines clarified fragmentation patterns using hydrogen-deuterium exchange studies. nih.gov In one method, this compound was used as an internal standard, with a precursor ion of m/z 126.2 and a product ion of m/z 109.2. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₇H₇D₃N₂ | scbt.com |

| Molecular Weight | 125.19 | scbt.com |

| Exact Mass | 125.1032 | lgcstandards.com |

| Unlabelled CAS Number | 823-40-5 | lgcstandards.com |

| Precursor Ion (m/z) | 126.2 | nih.gov |

| Product Ion (m/z) | 109.2 | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Confirmation of Carbon-Deuterium Bonds

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mt.com These techniques are complementary, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability. spectroscopyonline.comspectroscopyonline.com

The presence of carbon-deuterium (C-D) bonds in this compound gives rise to characteristic vibrational frequencies that are different from the carbon-hydrogen (C-H) vibrations in the non-deuterated compound. osti.gov C-H stretching vibrations are typically observed in the 2800-3000 cm⁻¹ region. Due to the heavier mass of deuterium, the C-D stretching vibrations are expected to appear at a lower frequency, typically in the 2100-2250 cm⁻¹ region. The detection of these C-D stretching bands provides direct evidence for the successful deuteration of the methyl group.

While specific IR and Raman spectra for this compound are not widely published, the principles of vibrational spectroscopy are well-established for confirming isotopic labeling. osti.gov

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the chemical and isomeric purity of this compound, ensuring that it is free from its isomers and other impurities.

Liquid Chromatography (LC) Applications for Deuterated Aromatic Amines

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), coupled with mass spectrometry (LC-MS), is a widely used method for the analysis of aromatic amines. nih.govacs.org These methods offer high sensitivity and selectivity. irsst.qc.ca

In the analysis of this compound, reversed-phase HPLC or UPLC would be the typical mode of separation. A C18 or a phenyl-hexyl column could be employed with a mobile phase consisting of a mixture of water (often with an acid additive like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov The deuterated standard is used to quantify the corresponding non-deuterated analyte in various samples. nih.gov For instance, a UPLC-MS/MS method was developed for the quantitation of toluenediamine (TDA) isomers on gloves, using this compound as an internal standard. irsst.qc.ca Another study used hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry for the determination of aromatic amines in aqueous extracts. nih.gov

Table 3: Example of LC-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Condition | Reference |

| Chromatography | ||

| Column | Ultra biphenyl (B1667301) (100 mm x 2.1 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of ammonium (B1175870) formate/acetic acid in water and acetonitrile/methanol | nih.gov |

| Flow Rate | 0.8 mL/min | frag-den-staat.de |

| Injection Volume | 15 µL | frag-den-staat.de |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

Gas Chromatography (GC) Applications for Volatile Deuterated Toluenediamine Derivatives

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile compounds like toluenediamine isomers. nih.gov For GC analysis, derivatization is often required to improve the volatility and thermal stability of the analytes. nih.gov

A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov The derivatized amines can then be separated on a capillary GC column, such as one with a polyglycol (PEG) stationary phase. google.com A patent describes a GC method for separating six TDA isomers using a PEG capillary column with a temperature program. google.com GC-MS provides both retention time and mass spectral data, allowing for confident identification and quantification. The use of this compound as an internal standard in GC-MS methods would improve the accuracy and precision of the quantification of 2,6-TDA in various matrices.

Table 4: Example of GC Conditions for Toluenediamine Isomer Separation

| Parameter | Condition | Reference |

| Column | Polyglycol (PEG) capillary column (e.g., 15m x 0.25mm x 0.25µm) | google.com |

| Carrier Gas | Nitrogen | google.com |

| Temperature Program | Initial temp 130°C, hold 5 min, ramp 10°C/min to 200°C, hold 20 min | google.com |

| Injector Temperature | 250-280°C | google.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | google.com |

| Detector Temperature | 250-280°C | google.com |

Advanced Integrated Analytical Platforms

The precise and accurate analysis of isotopically labeled compounds such as this compound is critical for their use as internal standards in quantitative studies. Advanced integrated analytical platforms, which couple high-resolution chromatographic separation with highly sensitive mass spectrometric detection, are indispensable for this purpose. These platforms provide the selectivity and sensitivity required for trace-level detection and absolute quantification in complex matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds, including aromatic amines and their deuterated analogs. lcms.cznih.gov The coupling of liquid chromatography with tandem mass spectrometry allows for the separation, identification, and quantification of specific analytes with high selectivity and sensitivity. nih.gov For deuterated compounds like this compound, LC-MS/MS is frequently employed, particularly when it is used as an internal standard for the quantification of its unlabeled counterpart, 2,6-Diaminotoluene (2,6-DAT). nih.govirsst.qc.ca

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation. Reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are common separation modes. sigmaaldrich.comsielc.comoup.com For instance, the separation of aromatic amines has been successfully achieved using columns like the Ultra biphenyl or SeQuant® ZIC-HILIC. nih.govsigmaaldrich.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifier like acetic or formic acid to ensure efficient ionization. sigmaaldrich.comsielc.com

Following separation, the analyte enters the mass spectrometer, where it is ionized, most commonly by electrospray ionization (ESI) in the positive ion mode for amines. nih.govsigmaaldrich.com The tandem mass spectrometry aspect involves multiple stages of mass analysis. In the most common mode, Multiple Reaction Monitoring (MRM), a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This Q1/Q3 transition is highly specific to the target compound, which significantly reduces matrix interference and enhances sensitivity. nih.govirsst.qc.ca For this compound, a specific precursor-to-product ion transition (e.g., m/z 126.2 → 109.2) is monitored, distinguishing it from the native compound and other matrix components. nih.gov This high specificity is crucial for its role as an internal standard in isotope dilution analysis. nih.gov

Table 1: Example of LC-MS/MS Parameters for Aromatic Amine Analysis This table is interactive. You can sort and filter the data.

| Parameter | Description |

|---|---|

| Chromatography | Ultra High-Performance Liquid Chromatography (UHPLC) irsst.qc.caoup.com |

| Column | Ultra Biphenyl (100 mm x 2.1 mm, 5 µm) or equivalent nih.gov |

| Mobile Phase A | 0.01% (v/v) acetic acid in water sigmaaldrich.com |

| Mobile Phase B | Acetonitrile sigmaaldrich.com |

| Gradient | Optimized for separation of aromatic amine isomers sigmaaldrich.com |

| Flow Rate | 0.4 - 0.5 mL/min sigmaaldrich.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode nih.govsigmaaldrich.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govirsst.qc.ca |

| MRM Transition (2,6-DAT-d3) | Precursor Ion (Q1): 126.2 m/z; Product Ion (Q3): 109.2 m/z nih.gov |

| MRM Transition (2,6-DAT) | Precursor Ion (Q1): 123.2 m/z; Product Ion (Q3): 106.2 m/z |

Gas chromatography-mass spectrometry (GC-MS), particularly in its tandem configuration (GC-MS/MS), is another cornerstone technique for the analysis of volatile and semi-volatile compounds. While aromatic amines can have limited volatility and high polarity, these challenges are typically overcome through chemical derivatization. researchgate.netnih.gov Derivatization converts the polar amine groups into less polar, more volatile derivatives, improving chromatographic peak shape and thermal stability. Common derivatizing agents for amines include pentafluoropropionic anhydride (PFP) or acetic anhydride. irsst.qc.canih.gov

The use of deuterated internal standards, such as this compound, is essential in GC-MS/MS analysis to achieve accurate and precise quantification, correcting for variability in derivatization efficiency and sample injection. nih.gov The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., TG-5MS or DB-5). thermoscientific.comresearchgate.net

Similar to LC-MS/MS, the mass spectrometer is often operated in a selective mode. While full scan is useful for identification, selected ion monitoring (SIM) or MRM modes provide higher sensitivity and selectivity for trace analysis. thermoscientific.com Negative chemical ionization (NCI) can be particularly sensitive for electronegative derivatives like PFP-amines. nih.gov The combination of high-resolution gas chromatography and tandem mass spectrometry allows for the separation of complex mixtures and the confident detection of target analytes at very low levels, with detection limits often in the picogram-per-liter range. researchgate.net

Table 2: Typical GC-MS/MS Parameters for Aromatic Amine Derivative Analysis This table is interactive. You can sort and filter the data.

| Parameter | Value/Description |

|---|---|

| Derivatization Reagent | Pentafluoropropionic anhydride (PFP) or Acetic Anhydride irsst.qc.canih.gov |

| GC Column | TraceGOLD™ TG-5MS (15-30 m x 0.25 mm i.d., 0.25 µm film) or equivalent thermoscientific.comresearchgate.net |

| Injection | Splitless or Split (e.g., 75:1) thermoscientific.com |

| Injector Temperature | 250 - 280 °C thermoscientific.comresearchgate.net |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) thermoscientific.com |

| Oven Program | Example: Initial 100°C, hold 0.5 min, ramp to 280°C thermoscientific.com |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) nih.govthermoscientific.comresearchgate.net |

| Transfer Line Temp | 280 °C thermoscientific.com |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) thermoscientific.comresearchgate.net |

Stable Isotope Dilution Mass Spectrometry (SID-MS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique relies on the use of a stable, isotopically labeled version of the analyte as an internal standard, which is added to the sample at a known concentration at the earliest stage of the sample preparation workflow. nih.govepa.gov this compound is an exemplary internal standard for the absolute quantification of 2,6-Diaminotoluene by SID-MS. nih.govirsst.qc.ca

The core principle of SID-MS is that the isotopically labeled standard (e.g., this compound) is chemically and physically almost identical to the native analyte (2,6-Diaminotoluene). imreblank.ch Consequently, it behaves identically during every step of the analytical procedure, including extraction, derivatization, and chromatographic separation. Any loss of analyte during sample workup is mirrored by a proportional loss of the internal standard. Therefore, the ratio of the native analyte to the labeled standard remains constant throughout the process. epa.govepa.gov

Quantification is not based on the absolute signal intensity of the analyte, but on the measured ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. imreblank.ch This ratio is then used to calculate the exact amount of the analyte in the original sample. This approach effectively compensates for matrix effects and variations in instrument response, leading to highly reliable and reproducible results. nih.gov SID-MS, when coupled with LC-MS/MS or GC-MS/MS, represents a definitive method for absolute quantification. nih.gov

Table 3: Analyte and Internal Standard MRM Transitions for SID-MS This table is interactive. You can sort and filter the data.

| Compound | Role | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| 2,6-Diaminotoluene | Analyte | 123.2 | 106.2 |

| This compound | Internal Standard | 126.2 | 109.2 |

Mechanistic Investigations Utilizing 2,6 Diaminotoluene D3

Elucidation of Organic Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a phenomenon where an atom's isotopic composition at a specific position in a reactant molecule influences the rate of a chemical reaction. unam.mx It is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). By measuring the KIE, chemists can deduce whether a particular C-H bond is broken or formed in the rate-determining step of a reaction and can gain information about the geometry of the transition state. dalalinstitute.comresearchgate.net

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being transformed during the reaction.

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction. dalalinstitute.com For the C-D bonds in 2,6-Diaminotoluene-d3, a significant primary KIE (typically kH/kD > 2) would be expected in reactions where a hydrogen/deuterium (B1214612) atom is abstracted from the methyl group in the slowest step, such as in certain radical-mediated or oxidation reactions. The C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break and thus leading to a slower reaction rate for the deuterated compound. princeton.edu

A secondary kinetic isotope effect (SKIE) arises when the isotopically substituted bond is not directly broken or formed in the rate-determining step. princeton.eduunam.mx These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). In reactions involving the amino groups or the aromatic ring of this compound, the deuterated methyl group can still influence the reaction rate. This influence is often due to changes in hybridization at an adjacent atom or hyperconjugation effects. For example, a reaction that changes the hybridization of the aromatic carbon attached to the methyl group from sp2 to sp3 would likely exhibit an inverse secondary KIE (kH/kD < 1). princeton.edu

Research on the reactions of deuterated anilines with phosphonochloridothioates provides analogous data, demonstrating how isotopic labeling of the amine group can distinguish between reaction mechanisms. researchgate.net In these studies, a shift from primary normal KIEs for stronger nucleophiles to large secondary inverse KIEs for weaker nucleophiles indicated a change in the transition state structure and reaction mechanism. researchgate.net

| KIE Type | Typical kH/kD Value | Interpretation |

|---|---|---|

| Primary Normal | 2 - 8 | C-H/D bond is broken/formed in the rate-determining step. princeton.edu |

| Secondary Normal | 1.0 - 1.4 | Bond to the isotope is not broken; often indicates a change from sp3 to sp2 hybridization at an adjacent center in the transition state. princeton.edu |

| Secondary Inverse | 0.7 - 1.0 | Bond to the isotope is not broken; often indicates a change from sp2 to sp3 hybridization at an adjacent center in the transition state. princeton.edu |

| Nucleophile (Substituted Aniline) | kH/kD Value | Observed KIE Type |

|---|---|---|

| 4-MeO-aniline (Stronger) | 1.03 - 1.30 | Primary Normal researchgate.net |

| 4-Me-aniline (Stronger) | 1.03 - 1.30 | Primary Normal researchgate.net |

| H-aniline (Stronger) | 1.03 - 1.30 | Primary Normal researchgate.net |

| 4-Cl-aniline (Weaker) | 0.367 - 0.567 | Secondary Inverse researchgate.net |

| 3-Cl-aniline (Weaker) | 0.367 - 0.567 | Secondary Inverse researchgate.net |

| 3-NO2-aniline (Weaker) | 0.367 - 0.567 | Secondary Inverse researchgate.net |

Beyond kinetic effects, deuterium substitution can also cause small changes in equilibrium constants, a phenomenon known as the equilibrium isotope effect (EIE). This can be exploited through the method of isotopic perturbation of equilibrium. If a reaction can proceed through two or more competing pathways to yield different products or intermediates that are in equilibrium, introducing an isotopic label like in this compound can slightly shift that equilibrium. By carefully analyzing the product distribution or the spectroscopic signals of the intermediates (e.g., using NMR), the subtle perturbation caused by the deuterium label can help to identify the dominant reaction pathway and distinguish between otherwise indistinguishable mechanisms.

Primary and Secondary Deuterium Kinetic Isotope Effects in Aromatic Systems

Tracing Reaction Pathways in Complex Chemical Transformations

In complex reaction networks with multiple steps, intermediates, and potential side products, deuterium labeling is an indispensable tool for tracing the fate of specific atoms or molecular fragments. 2,6-Diaminotoluene (B122827) (2,6-TDA) is a key precursor in the synthesis of 2,6-toluene diisocyanate (2,6-TDI), a monomer for polyurethanes. mdpi.com

By using this compound as the starting material, researchers can follow the deuterated methyl group through the entire manufacturing process and subsequent reactions. Mass spectrometry is the primary analytical technique for this purpose. The resulting products will have a molecular weight that is three units higher than if they were synthesized from the non-deuterated analogue. This mass signature allows for the unambiguous identification of molecules derived from the initial labeled reactant, helping to map out complex transformations, identify byproducts, and understand degradation pathways. nih.govirsst.qc.ca For instance, in the multi-step hydrogenation of 2,4-dinitrotoluene (B133949) to 2,4-diaminotoluene (B122806), labeled substrates could be used to track the stepwise reduction and identify key intermediates. nih.gov

Deuterium Labeling in Catalysis Research and Reaction Optimization

In the field of catalysis, understanding the mechanism by which a catalyst operates is crucial for improving its efficiency and selectivity. Deuterium-labeled substrates like this compound are vital for these mechanistic probes.

By performing a reaction with both the deuterated and non-deuterated substrate and measuring the KIE, researchers can determine if a C-H bond on the methyl group is involved in the rate-determining step of the catalytic cycle. For example, in a manganese-catalyzed dehydrogenative coupling reaction where an amine and methanol (B129727) are converted to a urea (B33335) derivative, a KIE study could clarify the mechanism of C-H activation. acs.orgresearchgate.net A significant primary KIE would suggest that C-H bond cleavage is a key part of the catalytic process, providing valuable information for designing more effective catalysts.

Furthermore, this compound is frequently used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). irsst.qc.caresearchgate.net In studies aimed at optimizing reaction conditions (e.g., temperature, pressure, catalyst loading), the deuterated compound is added in a known amount to the reaction mixture before analysis. Because it behaves almost identically to the non-deuterated product during extraction and ionization, it can be used to accurately quantify the yield of the target product, correcting for any sample loss or instrumental variability. This leads to more precise and reliable reaction optimization. researchgate.net

Computational and Theoretical Studies on Deuterated Toluene Diamines

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects

Quantum chemical calculations are instrumental in elucidating the origins and magnitudes of deuterium isotope effects. These effects arise from the mass difference between protium (B1232500) (¹H) and deuterium (²H or D), which influences the vibrational zero-point energy (ZPE) of chemical bonds. The C-D bond has a lower ZPE than a C-H bond, leading to a slightly shorter and stronger bond. rsc.org This fundamental difference manifests in various measurable properties, including NMR chemical shifts.

Ab initio methods, particularly Density Functional Theory (DFT), are commonly employed to calculate these isotope effects. nih.govmdpi.com For a molecule like 2,6-diaminotoluene-d3, where the deuterium atoms are on the methyl group, calculations can predict the change in the ¹³C NMR chemical shifts of the carbon atoms in and near the deuterated methyl group. The calculations typically involve geometry optimization of both the deuterated and non-deuterated isotopologues, followed by the calculation of nuclear shielding constants. mdpi.com

The multicomponent ab initio molecular orbital method offers a direct way to treat the quantum effects of nuclei without the Born-Oppenheimer approximation, allowing for the simultaneous determination of electronic and nuclear wave functions. nih.gov This approach can directly calculate the geometric and electronic differences induced by H/D substitution. nih.gov Studies on similar systems, like deuterated anilines and other aromatic compounds, show that the one-bond isotope effect (¹ΔC(D)) and two-bond isotope effect (²ΔC(D)) are sensitive to the molecular structure and electronic environment. mdpi.com

Table 1: Illustrative Calculated Deuterium Isotope Effects on ¹³C NMR Chemical Shifts in a Deuterated Aromatic Amine System Note: This table presents hypothetical data based on typical findings in computational studies for illustrative purposes.

| Atom | Isotope Effect Type | Calculated Shift (ppm) |

|---|---|---|

| Methyl Carbon | One-bond (¹ΔC(D)) | -0.4 to -0.8 |

| Aromatic C2/C6 | Two-bond (²ΔC(D)) | -0.1 to -0.2 |

The data illustrates that the largest isotope effect is observed on the directly deuterated carbon, with the effect diminishing as the distance from the deuterium substitution increases. These theoretical predictions are invaluable for interpreting experimental NMR spectra and can help in assigning complex spectra of isotopically labeled molecules. mdpi.com

Molecular Modeling of Deuterium-Substituted Aromatic Systems and Their Energetics

Molecular modeling, particularly through molecular dynamics (MD) simulations, allows for the study of the structure, dynamics, and energetics of molecules and their aggregates in various environments. acs.org For deuterated aromatic systems like this compound, MD simulations can reveal how isotopic substitution affects intermolecular interactions and bulk properties.

Simulations often utilize classical atomistic force fields, such as the General AMBER Force Field (GAFF), where parameters for the deuterated species are adjusted to account for the mass difference. acs.org These simulations can model the behavior of these molecules in different solvents, such as toluene (B28343) or heptane, to understand aggregation behavior. acs.org Studies on related aromatic molecules have shown that the size and compactness of molecular aggregates can be significantly influenced by the solvent and intermolecular forces. acs.org

Table 2: Example of Calculated Energetic Properties for Deuterated vs. Non-Deuterated Toluene Note: This table is a hypothetical representation of typical computational results.

| Property | Toluene (C₇H₈) | Toluene-d3 (B73822) (methyl) | Difference (d3 - H) |

|---|---|---|---|

| Zero-Point Energy (kcal/mol) | 105.5 | 104.2 | -1.3 |

| Enthalpy of Formation (kcal/mol) | 12.0 | 10.7 | -1.3 |

These calculations demonstrate that the deuterated compound is slightly more stable (lower in energy) due to the lower zero-point energy of the C-D bonds compared to C-H bonds.

Theoretical Predictions of Spectroscopic Signatures of this compound

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is essential for their identification and characterization. For this compound, theoretical calculations can predict its NMR, IR, and Raman spectra.

NMR spectra are commonly predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.com This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The calculations are sensitive to the choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). mdpi.com For this compound, predictions would show characteristic shifts for the aromatic protons and carbons, as well as the absence of a proton signal for the methyl group, which would instead show a characteristic triplet in the ¹³C NMR due to coupling with deuterium.

Vibrational spectra (IR and Raman) can also be simulated. These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates to find the vibrational frequencies and normal modes. The key difference in the predicted IR spectrum of this compound compared to its non-deuterated counterpart would be the C-D stretching and bending frequencies. C-D stretching vibrations appear at significantly lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹).

Table 3: Predicted Spectroscopic Data for this compound Note: This table contains hypothetical data based on established principles of spectroscopy and computational chemistry.

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic H signals | 6.0 - 7.0 ppm |

| ¹³C NMR | CD₃ signal | ~20 ppm (triplet) |

| ¹³C NMR | Aromatic C signals | 110 - 150 ppm |

| IR Spectroscopy | C-D Stretch | ~2200 cm⁻¹ |

These theoretical predictions serve as a powerful guide for experimentalists in identifying the synthesized compound and confirming its isotopic purity.

Reaction Pathway Energetics and Transition State Geometries with Deuterium Labeling

Computational chemistry is crucial for mapping out reaction mechanisms, identifying transition states, and calculating activation energies. For reactions involving this compound, deuterium labeling at the methyl group can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE).

Theoretical studies can investigate reaction pathways by locating the transition state (TS) on the potential energy surface. A TS is a first-order saddle point, and its geometry and energy determine the activation barrier for the reaction. mdpi.com Methods like G3MP2B3 or other high-level composite methods are often used to obtain accurate reaction and activation energies. mdpi.com

For 2,6-diaminotoluene (B122827), reactions could include electrophilic aromatic substitution or oxidation of the amino groups. However, with deuteration on the methyl group (a common site for metabolic oxidation), the C-D bond is stronger and requires more energy to break than a C-H bond. This leads to a primary kinetic isotope effect (kH/kD > 1) for any reaction where this bond is broken in the rate-determining step. Computational models can quantify this effect by calculating the activation energies for both the deuterated and non-deuterated reactants.

Table 4: Illustrative Calculated Activation Energies for a Hypothetical C-H/C-D Bond Cleavage Reaction Note: This table presents hypothetical data to illustrate the kinetic isotope effect.

| Reactant | Transition State Geometry (C-H/D bond length) | Calculated Activation Energy (ΔE‡, kcal/mol) |

|---|---|---|

| 2,6-Diaminotoluene | ~1.5 Å | 25.0 |

The higher activation energy for the deuterated compound leads to a slower reaction rate. This principle is a cornerstone of using deuterium substitution to enhance the metabolic stability of drug molecules. nih.gov Computational studies provide a rational basis for predicting the magnitude of the KIE and guiding the design of selectively deuterated molecules with desired properties. rsc.org

Advanced Research Applications of Deuterated Aromatic Amines

Applications in Advanced Materials Science and Engineering

Deuteration, the process of replacing protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), has emerged as a subtle yet powerful method for fine-tuning the properties of organic materials. The increased mass of deuterium compared to protium leads to a lower vibrational frequency of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This seemingly small change can have significant macroscopic consequences on material properties, including thermal stability, molecular packing, and electronic behavior. rsc.org Aromatic amines are fundamental building blocks for many advanced materials, and the use of their deuterated analogues, such as 2,6-Diaminotoluene-d3, is a key area of investigation. bohrium.com

The incorporation of deuterated monomers, such as those derived from deuterated aromatic amines, into polymer chains can significantly influence the resulting material's properties. acs.org The change in atomic mass upon deuteration alters physical characteristics like molecular volume and polarity, which in turn can affect non-covalent interactions and the crystalline ordering of polymer chains. acs.orgresearchgate.net

Research has shown that the effects of deuteration can be complex and are highly dependent on the specific polymer and the site of deuteration. For instance, studies on diketopyrrolopyrrole (DPP)-based conjugated polymers revealed that deuteration led to increased melting and crystallization temperatures. acs.org In contrast, investigations on poly(3-hexylthiophene) (P3HT) showed that deuteration on the polymer's main chain significantly reduces crystallinity. researchgate.net This reduction is attributed to a quantum nuclear effect related to zero-point vibrational energy and the correlation of dipole fluctuations. researchgate.net These findings highlight that isotopic purity and the specific location of deuterium atoms are critical factors that can be used to engineer the stability and properties of polymer crystals for various applications. researchgate.net

Impact of Deuteration on Polymer Properties

| Property | Observed Effect of Deuteration | Underlying Mechanism | Reference |

|---|---|---|---|

| Crystallinity | Can be increased or decreased depending on the polymer and deuteration site. | Changes in intermolecular interactions and quantum nuclear effects. | researchgate.netanl.gov |

| Thermal Stability | Increased melting and crystallization temperatures observed in some polymers. | Alterations in molecular packing and vibrational energy. | acs.org |

| Molecular Volume | Deuteration leads to smaller crystal lattices and volumes. | Shorter effective bond length of C-D vs. C-H due to lower zero-point energy. | researchgate.net |

One of the most promising applications of deuterated aromatic compounds is in the field of optoelectronics, particularly in Organic Light-Emitting Diodes (OLEDs). The stability and efficiency of OLED materials are paramount for their commercial viability, and deuteration has proven to be an effective strategy for enhancing these characteristics. mdpi.com

The fundamental principle behind this enhancement lies in the kinetic isotope effect. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, making it less susceptible to cleavage. In OLEDs, this translates to a reduction in non-radiative decay processes, where excited-state energy is lost as heat through molecular vibrations. rsc.org By suppressing these non-radiative pathways, more energy is channeled into light emission, leading to higher device efficiency. oled-info.com

Studies have demonstrated remarkable improvements in OLED performance upon deuteration. For example, deuterated versions of the common OLED material Alq₃ (aluminum 8-hydroxyquinoline) showed a ~280% increase in external quantum efficiency at high current densities. acs.org Furthermore, deuterated devices exhibit lower turn-on voltages and slower rates of brightness deterioration, signifying a longer operational lifetime. oled-info.comacs.org The challenge of creating stable and efficient blue OLEDs, in particular, has been successfully addressed by using deuterated blue emitters, which provide greater brightness and longevity. oled-info.com

Performance Enhancements in Deuterated OLEDs

| Performance Metric | Enhancement Observed | Reason | Reference |

|---|---|---|---|

| External Quantum Efficiency (EQE) | Significantly increased (e.g., ~270-280% in specific devices). | Reduction of non-radiative decay rates. | acs.org |

| Operational Lifetime | Extended device lifetime (e.g., LT50 increased by 4x in one study). | Slower kinetic rate for chemical degradation due to stronger C-D bonds. | oled-info.com |

| Brightness & Power Efficiency | Increased brightness and higher power conversion efficiency. | Longer excited-state lifetime of organic molecules. | oled-info.com |

| Voltage Stability | Lower turn-on voltages and better high-voltage stability in some devices. | Improved material stability under electrical stress. | acs.org |

Influence of Deuteration on Polymer Properties and Durability

Role in Analytical Standards Development and Quality Assurance

In analytical chemistry, the pursuit of precision and accuracy is paramount. Stable isotope-labeled compounds, such as this compound, are indispensable tools for achieving reliable and reproducible quantitative results, particularly in chromatography and mass spectrometry. clearsynth.com

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 2,6-diaminotoluene (B122827). irsst.qc.canih.gov An internal standard is a known quantity of a substance added to a sample to correct for variations during analysis. Deuterated standards are considered the "gold standard" for mass spectrometry-based quantification. clearsynth.com

The key advantage is that a deuterated standard is chemically almost identical to the analyte of interest. clearsynth.com It therefore exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to its higher mass, it is easily distinguished from the non-deuterated analyte by the detector. By comparing the detector response of the analyte to that of the known amount of the internal standard, analysts can accurately calculate the analyte's concentration, effectively compensating for sample loss during preparation or fluctuations in instrument performance. clearsynth.comkcasbio.com This approach is scientifically and regulatorily preferred over using surrogate standards that are merely structurally similar, as it minimizes assay bias and reduces method development time. kcasbio.com

Advantages of Using this compound as an Internal Standard

| Advantage | Description | Reference |

|---|---|---|

| Accurate Quantification | Corrects for analyte loss during sample extraction, cleanup, and injection. | clearsynth.com |

| Compensation for Matrix Effects | Experiences the same signal suppression or enhancement from co-eluting matrix components as the analyte, allowing for accurate correction. | clearsynth.comkcasbio.com |

| Improved Precision & Accuracy | Co-elutes with the analyte, correcting for variations in retention time and instrument response. | mdpi.com |

| High Reliability | Considered the "critical reagent" in LC-MS methods; its use is encouraged by regulatory agencies like the EMA. | kcasbio.com |

Beyond their role as internal standards for quantification, deuterated compounds like this compound are also employed as surrogate standards in the development and validation of analytical methods. nih.gov A surrogate standard is added to every sample, blank, and calibration standard at a known concentration before any extraction or cleanup steps. irsst.qc.canih.gov

The recovery of the surrogate standard is then measured to assess the performance of the analytical method for each individual sample. A low recovery might indicate a problem during the extraction or processing of that specific sample. This is particularly crucial when dealing with complex sample matrices, such as sediment or biological fluids, where extraction efficiency can be variable. nih.gov By monitoring surrogate recovery, laboratories can ensure that the method is robust, reliable, and performs consistently. clearsynth.com This is essential for validating a new analytical procedure and for ensuring that results from different laboratories in intercomparison studies are consistent and dependable. mdpi.com

Table of Mentioned Chemical Compounds

| Compound Name | Other Names |

|---|---|

| This compound | 2-(Methyl-d3)-1,3-benzenediamine, Toluene-2,6-diamine-d3 |

| 2,6-Diaminotoluene | 2-Methylbenzene-1,3-diamine, 2,6-Toluenediamine |

| Deuterium | Heavy hydrogen |

| Poly(3-hexylthiophene) | P3HT |

| Aluminum 8-hydroxyquinoline | Alq₃ |

| Enrofloxacin | |

| 2,4-diaminotoluene-α,α,α-d3 | 2,4-d3-TDA |

| 2,6 toluene (B28343) diisocyanate | 2,6 TDI |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,6-Diaminotoluene-d3, and how can isotopic purity be ensured?

- Methodological Answer : Deuterated analogs like this compound are typically synthesized via hydrogen-deuterium exchange or halogenation-dehalogenation sequences. For example, deuterium can be introduced via catalytic deuteration of the parent compound under controlled conditions (e.g., using D₂O and Pd/C catalysts). Isotopic purity (>98% deuterium incorporation) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Careful optimization of reaction time, temperature, and catalyst loading minimizes side products. Post-synthesis purification via recrystallization or chromatography is critical .

Q. What analytical techniques are essential for characterizing this compound, and how do they differ from non-deuterated analogs?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Deuterium incorporation shifts proton signals and simplifies splitting patterns. For example, the methyl group protons in this compound are replaced with deuterium, eliminating their signals in ¹H-NMR, while ²H-NMR confirms isotopic labeling .

- High-Resolution Mass Spectrometry (HRMS) : Detects the mass shift (+3 Da) due to deuterium substitution.

- Isotopic Ratio Monitoring : Liquid chromatography coupled with isotope-ratio mass spectrometry (LC-IRMS) quantifies deuterium enrichment .

Q. How does this compound serve as an internal standard in environmental or metabolic studies?

- Methodological Answer : Its deuterated structure provides a near-identical chemical behavior to the non-deuterated form, enabling accurate quantification via isotope dilution mass spectrometry (IDMS). For example, in environmental analysis, it compensates for matrix effects and ionization efficiency variations. Calibration curves are constructed by spiking known concentrations into samples and measuring the deuterated-to-non-deuterated ion ratio .

Advanced Research Questions

Q. What isotopic effects arise in this compound during chemical reactions, and how do they influence reaction kinetics?

- Methodological Answer : Deuterium substitution alters bond dissociation energies (C-D vs. C-H), potentially slowing reaction rates (kinetic isotope effects, KIEs). For instance, in oxidation studies, the C-D bond in the methyl group may reduce reaction rates by 2–10× compared to the non-deuterated analog. Computational modeling (e.g., DFT calculations) can predict KIEs, while experimental validation involves parallel reactions with deuterated and non-deuterated compounds under identical conditions .

Q. How can researchers resolve discrepancies in deuteration efficiency reported across studies?

- Methodological Answer : Discrepancies often stem from variations in synthetic protocols or analytical sensitivity. A systematic approach includes:

- Cross-Lab Validation : Replicate experiments using standardized protocols (e.g., fixed catalyst ratios, reaction times).

- Multi-Technique Verification : Combine NMR, MS, and IRMS to cross-check deuterium incorporation.

- Error Analysis : Quantify instrumental uncertainties (e.g., MS detection limits) and batch-to-batch variability .

Q. What novel applications exist for this compound in probing metabolic pathways or protein interactions?

- Methodological Answer : Its deuterated amino groups enable stable isotope tracing in metabolic flux analysis. For example, in microbial studies, ¹³C/²H dual-labeled analogs can track carbon and hydrogen flow through pathways like the tricarboxylic acid (TCA) cycle. In protein binding assays, deuterated amines improve detection sensitivity in hydrogen-deuterium exchange mass spectrometry (HDX-MS), mapping protein-ligand interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.